2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Description
Properties
IUPAC Name |
2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-6(12)10(13)7-4-8(15-2)11(14)9(5-7)16-3/h4-6,12,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOJXVDFLHJNLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C(=C1)OC)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556278 | |
| Record name | 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38209-33-5 | |
| Record name | 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Hydroxymethylation
The most widely reported method involves the hydroxymethylation of 1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one (syringoylacetone) using formaldehyde under alkaline conditions. This reaction introduces a hydroxymethyl group at the α-position of the ketone, yielding the target compound.
Reaction Conditions
- Substrate : 1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one
- Reagent : Formaldehyde (37% aqueous solution)
- Base : Potassium carbonate (K₂CO₃)
- Solvent : Ethanol:acetone (1:1 v/v)
- Temperature : Room temperature (25°C)
- Duration : 4–24 hours
Procedure
- The aryl ketone (1.0 mmol) is dissolved in ethanol:acetone (18 mL).
- Potassium carbonate (10.8 mmol) and formaldehyde (0.3 mL) are added sequentially.
- The mixture is stirred at room temperature until completion (monitored by TLC).
- The crude product is purified via flash chromatography (ethyl acetate:petroleum ether, 3:2).
Mechanistic Insights
Formaldehyde acts as a hydroxymethylating agent, undergoing nucleophilic attack by the enolate of the aryl ketone. The base deprotonates the α-hydrogen of the ketone, generating an enolate that reacts with formaldehyde to form a β-hydroxy intermediate. Subsequent tautomerization yields the stable α-hydroxy ketone.
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow systems enhance reaction efficiency and reproducibility. This method adapts the hydroxymethylation process to a flow reactor, optimizing heat and mass transfer.
Key Parameters
- Residence Time : 10–15 minutes
- Catalyst : Heterogeneous basic resins (e.g., Amberlyst A26)
- Temperature : 50–60°C
- Yield : ~85% (theoretical)
Advantages
- Reduced solvent consumption
- Improved reaction control
- Scalability to multi-kilogram batches
Condensation of Benzaldehyde Derivatives
Aldol Condensation Pathway
Although less common, aldol condensation between 4-hydroxy-3,5-dimethoxybenzaldehyde and hydroxyacetone has been explored for synthesizing the target compound. This method is limited by side reactions but offers a route to structurally diverse analogs.
Reaction Setup
| Parameter | Value |
|---|---|
| Benzaldehyde derivative | 4-hydroxy-3,5-dimethoxybenzaldehyde |
| Ketone | Hydroxyacetone |
| Catalyst | Sodium hydroxide (NaOH) |
| Solvent | Methanol |
| Temperature | Reflux (65°C) |
| Duration | 6–8 hours |
Outcome
The reaction produces a mixture of α,β-unsaturated ketones and the desired product, necessitating rigorous purification. Yields rarely exceed 40% due to competing dehydration.
Oxidative Functionalization of Propanol Derivatives
Selective Oxidation of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-ol
Secondary alcohols can be oxidized to α-hydroxy ketones using mild oxidizing agents. This method is advantageous for substrates sensitive to strong bases.
Oxidation Protocol
- Substrate : 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-2-ol
- Oxidizing Agent : Pyridinium chlorochromate (PCC)
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C to room temperature
- Yield : 60–70%
Limitations
- Over-oxidation to carboxylic acids may occur.
- Requires anhydrous conditions.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hydroxymethylation | 75–80 | ≥95 | High | Moderate |
| Continuous Flow | 80–85 | ≥98 | Very High | High |
| Aldol Condensation | 30–40 | 80–85 | Low | Low |
| Oxidative Functionalization | 60–70 | 90–92 | Moderate | Moderate |
Reaction Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) increase enolate stability but may hinder formaldehyde solubility. Ethanol:acetone mixtures balance reactivity and solubility.
Temperature Control
Elevated temperatures accelerate hydroxymethylation but risk formaldehyde polymerization. Optimal results are achieved at 25–40°C.
Catalytic Enhancements
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems, boosting yields by 10–15%.
Industrial Production Challenges
Byproduct Management
Common byproducts include:
- Over-hydroxymethylated derivatives : Addressed via stoichiometric control of formaldehyde.
- Dimeric species : Mitigated by dilution and rapid mixing.
Purification Techniques
- Chromatography : Effective but costly for large-scale use.
- Crystallization : Preferred in industry; the compound crystallizes from ethyl acetate:hexane (1:3).
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include:
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one involves its interaction with various molecular targets and pathways . The compound’s phenolic structure allows it to act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its hydroxy and methoxy groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other diarylpropanones and phenolic ketones, differing primarily in substitution patterns (hydroxyl/methoxy groups) and stereochemistry. Below is a comparative analysis:
Structural Analogues and Their Properties
Key Differences and Implications
Substitution Patterns: The 2-hydroxy group in the target compound distinguishes it from analogues like 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (β-OH at position 3) . This positional isomerism may influence hydrogen-bonding interactions and solubility.
In contrast, structurally simpler analogues (e.g., 3-hydroxy-1-(4-hydroxyphenyl)propan-1-one) lack reported antitumor effects . The 2,3-dihydroxy variant (C₁₁H₁₄O₆) may exhibit enhanced antioxidant capacity due to additional hydroxylation .
Synthetic Accessibility :
- The compound 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (lacking the β-OH group) is a common synthetic precursor, with applications in generating derivatives for pharmacological screening .
Biological Activity
2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, commonly referred to as Syringylpropanone, is an organic compound with notable biological activities. Its molecular formula is CHO, and it has garnered attention for its potential therapeutic applications, particularly in the fields of medicine and pharmacology.
- Molecular Weight : 210.23 g/mol
- CAS Number : 38209-33-5
- Structure : The compound features a phenolic structure, which is significant for its biological interactions.
The biological activity of Syringylpropanone is primarily attributed to its ability to interact with various molecular targets. It is believed to exert its effects through:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : It can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that Syringylpropanone exhibits activity against certain bacterial strains, indicating its potential as an antimicrobial agent.
Antioxidant Activity
Syringylpropanone has been evaluated for its antioxidant capabilities using various assays:
- DPPH Radical Scavenging Assay : The compound demonstrated an IC value greater than 40 µg/mL, indicating moderate antioxidant activity.
- Hydroxyl Radical Scavenging Assay : An IC value of greater than 5 µg/mL was noted, suggesting significant scavenging ability against hydroxyl radicals.
Anti-inflammatory Activity
Research indicates that Syringylpropanone may inhibit pro-inflammatory cytokines and enzymes involved in inflammation:
- Inhibition of COX Enzymes : Studies have shown that the compound can reduce cyclooxygenase (COX) activity, which is crucial in the inflammatory response.
- Cytokine Modulation : It has been observed to lower levels of interleukin-1β (IL-1β), contributing to its anti-inflammatory profile.
Antimicrobial Activity
Syringylpropanone's antimicrobial effects have been explored against various pathogens:
- Bacterial Strains : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, it showed significant inhibition against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/mL |
| Escherichia coli | 4 µg/mL |
Case Studies and Research Findings
-
Study on Antioxidant Properties :
A study published in MDPI assessed the antioxidant properties of various phenolic compounds, including Syringylpropanone. It was found that the compound effectively reduced oxidative stress markers in vitro, supporting its potential use in preventing oxidative damage . -
Anti-inflammatory Research :
Another investigation focused on the anti-inflammatory effects of Syringylpropanone in a murine model of acute inflammation. The results indicated a significant reduction in paw edema and inflammatory cytokine levels compared to control groups . -
Antimicrobial Efficacy Study :
A recent study evaluated the antimicrobial efficacy of Syringylpropanone against a panel of bacterial pathogens. The findings revealed that the compound not only inhibited bacterial growth but also enhanced the effectiveness of standard antibiotics when used in combination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
